N-benzyl-3-methoxypropan-1-amine
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Overview
Description
N-benzyl-3-methoxypropan-1-amine is a chemical compound that is part of a broader class of organic molecules known for their various applications in medicinal chemistry and organic synthesis. While the provided papers do not directly describe N-benzyl-3-methoxypropan-1-amine, they do offer insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be used to infer information about N-benzyl-3-methoxypropan-1-amine.
Synthesis Analysis
The synthesis of related N-benzyl compounds involves several key steps, such as amine exchange reactions, acetylation, and cyclization processes. For instance, substituted 3-anilinopropanamides were converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine, yielding up to 41% . Additionally, the synthesis of benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines was described, with some derivatives showing antibacterial activity . These methods could potentially be adapted for the synthesis of N-benzyl-3-methoxypropan-1-amine.
Molecular Structure Analysis
Structural and conformational studies of N-benzyl derivatives, such as N′-p-halobenzoyl derivatives of nortropanes, have been conducted using spectroscopic methods and X-ray diffraction . These studies reveal the conformational preferences of the molecules and the influence of substituents on their structure. Such analyses are crucial for understanding the molecular structure of N-benzyl-3-methoxypropan-1-amine.
Chemical Reactions Analysis
The reactivity of N-benzyl compounds can vary significantly depending on the substituents present. For example, N-methoxy-9-methyl-9H-purin-6-amines with different substituents showed varied reactivity when treated with benzyl bromide . This suggests that the methoxy group in N-benzyl-3-methoxypropan-1-amine could influence its reactivity in similar alkylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl derivatives can be influenced by the presence of functional groups. For instance, the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst resulted in the formation of 2-amino-1-methoxypropane with high selectivity . This study provides insights into the reactivity of methoxy-containing amines, which is relevant for understanding the properties of N-benzyl-3-methoxypropan-1-amine.
Scientific Research Applications
Synthesis and Chemical Reactivity
N-benzyl-3-methoxypropan-1-amine is involved in various synthetic processes. For instance, D’hooghe et al. (2006) discuss its synthesis as part of a new approach towards 2-amino-1-aryloxy-3-methoxypropanes. These compounds are obtained through the regioselective ring opening of 2-(aryloxymethyl)aziridines, followed by treatment with sodium methoxide, resulting in 2-amino-1-aryloxy-3-methoxypropanes as major compounds (D’hooghe et al., 2006).
Catalytic Amination
V. A. Bassili and A. Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, producing 2-amino-1-methoxypropane, a related compound. This study highlights the potential of nickel catalysts in facilitating the amination of alcohols (Bassili & Baiker, 1990).
Antimicrobial Activity
A study by Ahmed G Eissa et al. (2016) on benzimidazole-N-benzylpropan-1-amines demonstrates their antimicrobial activity against Clostridium difficile. This highlights the potential therapeutic applications of N-benzyl-3-methoxypropan-1-amine derivatives in treating bacterial infections (Eissa et al., 2016).
Photocleavage Studies
Pengfei Wang et al. (2016) investigated the photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl group to release amines. This study provides insight into the potential use of N-benzyl-3-methoxypropan-1-amine in photochemical applications (Wang, Devalankar, & Lu, 2016).
Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, various studies explore the synthetic utility and applications of N-benzyl-3-methoxypropan-1-amine. For instance, the work by L. Nnamonu et al. (2013) on the synthesis of N-benzyl-3-anilinopropanamides and their cyclization to 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline showcases its role in synthesizing complex organic compounds (Nnamonu, Agwada, & Nwadinigwe, 2013).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-3-methoxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHCMZJAEZLRSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408348 |
Source
|
Record name | N-benzyl-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methoxypropan-1-amine | |
CAS RN |
32857-21-9 |
Source
|
Record name | N-benzyl-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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